VH-298
Overview
Description
VH298 is a potent, cell-permeable chemical probe that inhibits the interaction between the von Hippel-Lindau (VHL) protein and hypoxia-inducible factor alpha (HIF-α). This inhibition triggers a hypoxic response by stabilizing HIF-α, making VH298 a valuable tool in studying hypoxia-related pathways and diseases .
Mechanism of Action
Target of Action
The primary target of VH-298 is the Von Hippel-Lindau (VHL) protein . VHL is an E3 ubiquitin ligase that plays a crucial role in cellular responses to hypoxia .
Mode of Action
This compound binds tightly to VHL, inhibiting the interaction between VHL and Hypoxia-inducible factor 1-alpha (HIF-1α) . This binding occurs downstream of HIF-1α hydroxylation by prolyl hydroxylase domain (PHD) enzymes . The inhibition of the VHL:HIF-α interaction leads to the stabilization of hydroxylated HIF-1α .
Biochemical Pathways
The inhibition of the VHL:HIF-α interaction by this compound affects the hypoxia-inducible factor (HIF) pathway . Under normal oxygen conditions, HIF-1α is hydroxylated by PHD enzymes, recognized by VHL, and subsequently degraded. When this compound inhibits the interaction between vhl and hif-1α, hif-1α accumulates in the cell .
Result of Action
The accumulation of HIF-1α in the cell due to the action of this compound leads to the induction of HIF-dependent transcription . This results in the upregulation of genes that are involved in various cellular processes, including angiogenesis, erythropoiesis, and glycolysis .
Biochemical Analysis
Biochemical Properties
VH-298 plays a crucial role in biochemical reactions by binding tightly to VHL, leading to the cellular accumulation of HIF1-α . This interaction with VHL is highly potent, with Kd values of 80-90 nM in in vitro binding assays . By selectively stabilizing hydroxylated HIF1-α, this compound induces HIF-dependent transcription .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by triggering the hypoxic response via the blockade of the VHL:HIF-α protein-protein interaction . This leads to the accumulation of hydroxylated HIF-α in human cell lines, including HeLa cancer cells and renal cell carcinoma 4 (RCC4) cells . This compound also increases mRNA levels of EPO by 2.5-fold in RCC4-HA-VHL .
Molecular Mechanism
The molecular mechanism of this compound involves its potent inhibition of the VHL:HIF-α interaction . This compound binds with the VHL complex very fast and dissociates slowly . This binding interaction leads to the stabilization of hydroxylated HIF1-α and the induction of HIF-dependent transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits concentration- and time-dependent effects . It induces the accumulation of hydroxylated HIF-α in a manner that is both concentration- and time-dependent
Metabolic Pathways
This compound is involved in the hypoxia-inducible factor (HIF) pathway . It interacts with the VHL protein, which is a part of the ubiquitin-proteasome system, a key component of cellular metabolism .
Transport and Distribution
This compound is cell permeable, allowing it to be transported and distributed within cells . The compound’s high permeability, measured to be 19.4 nm/s , enables it to reach its target, the VHL protein, effectively within the cell.
Subcellular Localization
Given its role as a VHL inhibitor, it is likely to be found in the cytosol where the VHL protein is located .
Preparation Methods
The synthesis of VH298 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Chemical Reactions Analysis
VH298 primarily undergoes reactions that involve its interaction with the VHL protein. The compound is known for its high affinity and specificity towards VHL, leading to the stabilization of HIF-α. Common reagents used in the synthesis and reactions of VH298 include organic solvents, catalysts, and protective groups to facilitate the formation of the desired chemical structure .
Scientific Research Applications
VH298 has a wide range of applications in scientific research. It is extensively used in the study of hypoxia-related pathways, particularly in cancer research, where hypoxia plays a critical role in tumor progression and resistance to therapy. VH298 is also used in the development of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to degrade specific proteins by recruiting them to the ubiquitin-proteasome system . Additionally, VH298 has been applied in studies related to autophagy, specifically pexophagy, where it promotes the degradation of peroxisomes by modulating VHL-mediated HIF-α transcriptional activity .
Comparison with Similar Compounds
VH298 is often compared with other VHL inhibitors such as VH032 and IOX2. While VH032 is a related compound with similar inhibitory properties, VH298 is noted for its higher potency and specificity towards VHL. IOX2, on the other hand, is a broad-spectrum prolyl hydroxylase domain enzyme inhibitor that also induces a hypoxic response but through a different mechanism. VH298’s unique ability to selectively stabilize HIF-α without broad off-target effects makes it a valuable tool in hypoxia research .
Conclusion
VH298 is a highly potent and specific inhibitor of the VHL-HIF-α interaction, making it an essential tool in hypoxia-related research. Its applications span various fields, including cancer research, autophagy studies, and the development of PROTACs. The compound’s unique mechanism of action and high specificity set it apart from other similar inhibitors, highlighting its significance in scientific research.
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O4S/c1-16-21(37-15-30-16)18-7-5-17(6-8-18)12-29-23(34)20-11-19(33)13-32(20)24(35)22(26(2,3)4)31-25(36)27(14-28)9-10-27/h5-8,15,19-20,22,33H,9-13H2,1-4H3,(H,29,34)(H,31,36)/t19-,20+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVQUNZCNAMROD-RZUBCFFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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